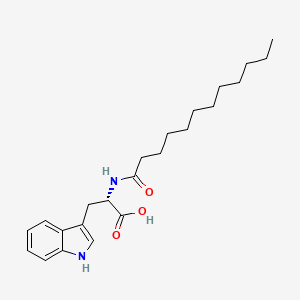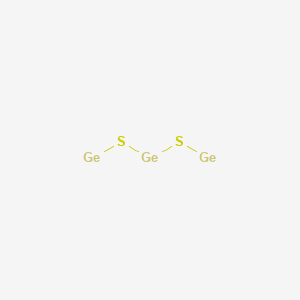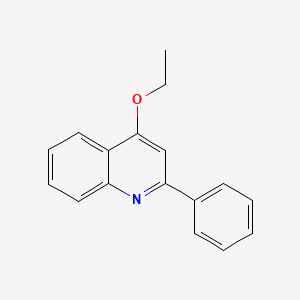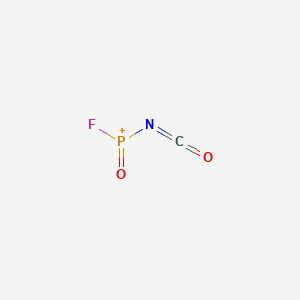
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(hydroxymethyl)-, methacrylate is a unique organosilicon compound It is characterized by its bicyclic structure, which includes oxygen, nitrogen, and silicon atoms
Méthodes De Préparation
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate typically involves the reaction of silatrane HSi(OCH2CH2)3N with various reagents. One common method is the reaction with mercury(II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br. This reaction yields the corresponding 1-substituted silatranes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly with halides and other nucleophiles. Common reagents used in these reactions include mercury(II) salts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of 1-substituted silatranes.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate include:
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methoxy-
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl- These compounds share a similar bicyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and potential applications .
Propriétés
Numéro CAS |
23395-20-2 |
|---|---|
Formule moléculaire |
C11H19NO5Si |
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO5Si/c1-10(2)11(13)14-9-18-15-6-3-12(4-7-16-18)5-8-17-18/h1,3-9H2,2H3 |
Clé InChI |
CMQAKAKMGJTASF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC[Si]12OCCN(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)

![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)

![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)





![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)
